6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
CAS No.: 1823366-67-1
Cat. No.: VC6385643
Molecular Formula: C11H11NO2
Molecular Weight: 189.214
* For research use only. Not for human or veterinary use.
![6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one - 1823366-67-1](/images/structure/VC6385643.png)
Specification
CAS No. | 1823366-67-1 |
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Molecular Formula | C11H11NO2 |
Molecular Weight | 189.214 |
IUPAC Name | 6-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
Standard InChI | InChI=1S/C11H11NO2/c1-14-7-2-3-8-9(6-7)12-10(13)11(8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Standard InChI Key | XIKMUFAOPDTESY-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C3(CC3)C(=O)N2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a spiro junction between a cyclopropane ring and an indolin-2-one system. The methoxy group at the 6'-position introduces electronic and steric modifications that influence reactivity, solubility, and target binding. X-ray crystallographic studies of analogous spirocyclopropane-indolinones reveal a nearly orthogonal arrangement between the cyclopropane and indolinone planes, creating a rigid three-dimensional geometry that enhances selectivity in biological interactions .
Physicochemical Properties
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Molecular Formula: C₁₂H₁₁NO₂
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Molecular Weight: 201.22 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous media .
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Stability: Stable under ambient conditions but susceptible to ring-opening reactions under strong acidic or oxidizing environments .
Synthetic Methodologies
Zinc Triflate-Mediated Cyclopropanation
A scalable route involves zinc triflate-catalyzed cyclopropanation of 6-methoxyindolin-2-one with vinyl diphenyl sulfonium triflate. This method operates under mild conditions (25–60°C, 12–24 hours) and achieves diastereoselectivity >95% via a concerted [2+1] cycloaddition mechanism :
Reaction Conditions:
Component | Details |
---|---|
Catalyst | Zn(OTf)₂ (10 mol%) |
Solvent | Dichloroethane |
Temperature | 60°C |
Yield | 78–82% |
This protocol tolerates diverse functional groups, including esters, boronic acids, and halides, enabling late-stage diversification .
Multi-Step Synthesis from Nitrobenzoic Acid Derivatives
An alternative approach (Patent CA2705490A1) employs nitrobenzoic acid as a starting material :
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Esterification: Methyl 3-nitrobenzoate formation using methanol/H₂SO₄.
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Electrophilic Substitution: Reaction with chloroacetic acid methyl ester to install the cyclopropane precursor.
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Reductive Cyclization: Hydrogenation over Pd/C followed by intramolecular amidation to yield the spirocyclic core.
This route emphasizes industrial scalability, with isolated yields exceeding 70% at each step .
Biological Activity and Pharmacological Profile
Anticancer Efficacy
Screening against five human cancer cell lines revealed potent activity (Table 1) :
Table 1: IC₅₀ Values of 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Cell Line | Cancer Type | IC₅₀ (μM) |
---|---|---|
DU-145 | Prostate | 9.2 |
HT-29 | Colon | 12.7 |
HeLa | Cervical | 14.3 |
A-549 | Lung | 16.8 |
MCF-7 | Breast | 18.5 |
Notably, the compound induced G₀/G₁ cell-cycle arrest in DU-145 cells, reducing S-phase populations by 45% compared to controls .
Apoptotic Mechanisms
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Caspase-3 Activation: Treatment upregulated caspase-3 activity by 3.5-fold, confirming apoptosis induction .
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Mitochondrial Depolarization: JC-1 staining revealed a 60% loss of mitochondrial membrane potential, triggering cytochrome c release .
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Annexin V Binding: Flow cytometry showed 40% early apoptosis and 25% late apoptosis in DU-145 cells at 24 hours .
Mechanism of Action
Kinase Inhibition
Structural analogs of 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one exhibit potent inhibition of Polo-like kinase 4 (PLK4), a regulator of centriole duplication. Molecular docking studies suggest the cyclopropane ring occupies a hydrophobic pocket near the ATP-binding site, while the methoxy group stabilizes interactions with Thr107 and Glu91 residues .
Transcriptional Modulation
The compound downregulates oncogenic transcription factors (e.g., NF-κB, STAT3) by 50–70% in prostate cancer models, impairing survival signaling .
Structure-Activity Relationships (SAR)
Key SAR insights from spirocyclopropane-indolinone libraries include :
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6'-Methoxy Substitution: Enhances potency by 2–3 fold compared to des-methoxy analogs, likely due to improved target affinity and metabolic stability.
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Cyclopropane Rigidity: Critical for maintaining activity; ring-opened derivatives show >90% loss of efficacy.
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Indolinone Carbonyl: Essential for hydrogen bonding with kinase catalytic domains.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing PLK4 inhibitors with improved pharmacokinetic profiles. Structural modifications explored include:
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Boronic Acid Derivatives: For proteasome targeting (e.g., 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) analogs) .
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PEGylated Analogs: To enhance aqueous solubility and half-life .
Combination Therapies
Synergistic effects observed with cisplatin in lung cancer models (Combination Index = 0.3–0.5), suggesting utility in chemo-sensitization .
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